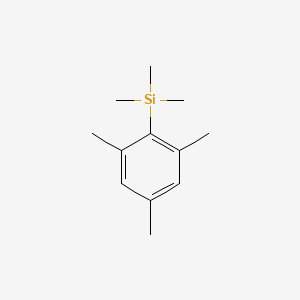

Mesityltrimethylsilane

Description

Mesityltrimethylsilane, referred to in literature as (mesitylethynyl)trimethylsilane (compound 22 in ), is an organosilicon compound with the structural formula C₆H₂(CH₃)₃–C≡C–Si(CH₃)₃. It features a mesityl group (2,4,6-trimethylphenyl) linked via an ethynyl bridge to a trimethylsilyl group. This compound is synthesized through a Sonogashira coupling reaction between iodomesitylene (21) and trimethylsilylacetylene (9) in the presence of PdCl₂(PPh₃)₂ and CuI, yielding a 66% isolated product after purification .

This compound is primarily utilized in organic synthesis as a precursor for ethynyl-containing reagents, such as Mes-EBX (1j), which is employed in click chemistry and bioconjugation . Its sterically hindered mesityl group enhances stability during reactions, while the trimethylsilyl moiety provides solubility in nonpolar solvents.

Properties

IUPAC Name |

trimethyl-(2,4,6-trimethylphenyl)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20Si/c1-9-7-10(2)12(11(3)8-9)13(4,5)6/h7-8H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYMJDWJKSWONJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)[Si](C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301269519 | |

| Record name | 1,3,5-Trimethyl-2-(trimethylsilyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301269519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2060-91-5 | |

| Record name | 1,3,5-Trimethyl-2-(trimethylsilyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2060-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Trimethyl-2-(trimethylsilyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301269519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Mesityltrimethylsilane can be synthesized through several methods. One common method involves the reaction of mesityl chloride with trimethylsilane in the presence of a base such as sodium hydride. The reaction typically proceeds as follows:

C6H2(CH3)3Cl+NaH+(CH3)3SiH→(CH3)3SiC6H2(CH3)3+NaCl+H2

Industrial Production Methods

In industrial settings, this compound can be produced on a larger scale using similar methods but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Mesityltrimethylsilane undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form mesityltrimethylsilanol.

Reduction: It can participate in reduction reactions, often acting as a reducing agent.

Substitution: The mesityl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

Oxidation: Mesityltrimethylsilanol.

Reduction: Various reduced silicon-containing compounds.

Substitution: Halogenated this compound derivatives.

Scientific Research Applications

Applications in Organic Synthesis

- Protecting Group in Synthesis :

- Silylation Reactions :

- Synthesis of Silacycles :

Catalytic Applications

- Catalysts in Polymer Chemistry :

- Metal Complexes :

Materials Science Applications

- Silicone-Based Materials :

- Nanocomposites :

Case Studies

- A study demonstrated the use of MTMS as a protective group for alcohols during complex multi-step syntheses, showcasing its effectiveness in maintaining functional group integrity throughout the process .

- In polymer chemistry, MTMS derivatives were shown to significantly enhance the mechanical properties of silicone elastomers when used as crosslinking agents, highlighting their utility in producing high-performance materials .

Mechanism of Action

The mechanism of action of mesityltrimethylsilane involves its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions. Its molecular targets include electrophilic and nucleophilic centers in organic molecules, allowing it to participate in a wide range of chemical transformations.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional distinctions between Mesityltrimethylsilane and analogous silanes:

| Compound | Molecular Formula | Key Functional Groups | Primary Applications | Reactivity Profile |

|---|---|---|---|---|

| This compound | C₁₄H₂₀Si | Mesityl-ethynyl-trimethylsilyl | Sonogashira coupling, Mes-EBX synthesis | Ethynyl coupling, steric stabilization |

| Trimethylsilylacetylene | C₅H₈Si | Trimethylsilyl-acetylene | Alkyne protection, cross-coupling | Nucleophilic silylation |

| Hexamethyldisiloxane | C₆H₁₈OSi₂ | Siloxane (Si–O–Si) bridge | Solvent, silicone precursor | Hydrolysis-resistant, inert |

| Trimethylchlorosilane | C₃H₉ClSi | Trimethylsilyl-chloride | Silylating agent, surface modification | High electrophilicity (Cl substitution) |

| Trisilylamine | H₉NSi₃ | N-linked trisilyl groups | Chemical intermediate, thin-film deposition | Pyrophoric, reacts with moisture |

Notes:

- Trimethylsilylacetylene (C₅H₈Si) lacks the mesityl group, making it less sterically hindered but more reactive in silylation reactions .

- Hexamethyldisiloxane (C₆H₁₈OSi₂) is structurally distinct due to its siloxane backbone, conferring thermal stability and hydrophobicity .

- Trimethylchlorosilane (C₃H₉ClSi) is highly electrophilic due to the chloride group, enabling rapid silylation of alcohols and amines .

Reactivity and Stability

- This compound: The ethynyl group facilitates cross-coupling reactions (e.g., Sonogashira), while the mesityl group prevents undesired side reactions via steric shielding .

- Trimethylchlorosilane : Reacts exothermically with water, releasing HCl, and is prone to hydrolysis, unlike this compound, which is stable under aqueous conditions .

- Trisilylamine : Exhibits pyrophoric behavior due to Si–H bonds, contrasting with the air-stable this compound .

Biological Activity

Mesityltrimethylsilane (MTMS) is a silane compound with potential applications in various fields, including organic synthesis and medicinal chemistry. This article reviews the biological activity of MTMS, focusing on its metabolic effects, cytotoxicity, and potential therapeutic applications based on available research findings.

This compound, with the chemical formula , is characterized by a mesitylene (1,3,5-trimethylbenzene) group attached to a trimethylsilane moiety. This unique structure may influence its reactivity and biological interactions.

Metabolism and Enzymatic Activity

Research indicates that compounds related to mesitylene, including MTMS, can affect enzymatic activity in biological systems. For instance, studies involving mesitylene exposure in rats have shown increased activity of microsomal enzymes in the liver, kidney, and lung after repeated administration. This suggests that MTMS may similarly induce metabolic pathways associated with xenobiotic metabolism.

- Key Findings :

Cytotoxicity and Antitumor Activity

The biological activity of MTMS has also been evaluated in terms of cytotoxic effects against various cancer cell lines. Compounds derived from or related to MTMS have demonstrated promising antitumor activities.

- Case Study : A series of compounds synthesized from mesitylene derivatives were tested for their cytotoxic effects on U937 and MOLT-3 cells. The results indicated significant pro-apoptotic activity, with some compounds exhibiting higher metabolic inhibition compared to established chemotherapeutics like etoposide .

Comparative Biological Activity

The following table summarizes the biological activities associated with mesitylene derivatives and their implications:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.